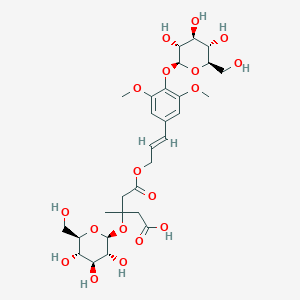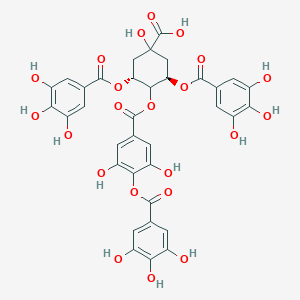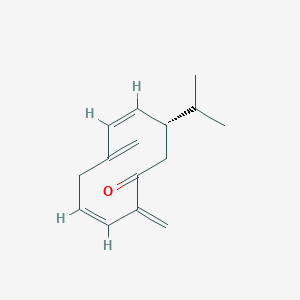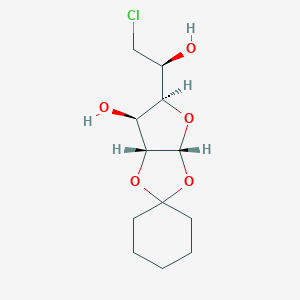
党参皂甙 I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tangshenoside I is a chemical compound isolated from the roots of Codonopsis pilosula, a plant commonly used in traditional Chinese medicine. It is considered a syringin molecule bound to meglutol glucoside . This compound is known for its various pharmacological properties and has been the subject of numerous scientific studies.
科学研究应用
Tangshenoside I has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Tangshenoside I involves its interaction with various molecular targets and pathways. It has been shown to inhibit bacterial neuraminidase activity, which is essential for the replication and spread of certain bacteria . Additionally, Tangshenoside I exhibits weak α-glucosidase inhibitory activities, which can help regulate blood sugar levels .
安全和危害
Tangshenoside I is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed and poses a risk of serious damage to health by prolonged exposure . It also poses a possible risk of impaired fertility and harm to unborn children .
未来方向
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Tangshenoside I involves the extraction from the roots of Codonopsis pilosula. The extraction process typically includes the use of solvents such as ethanol or methanol to isolate the compound. High-performance liquid chromatography (HPLC) is often employed to purify Tangshenoside I from the crude extract .
Industrial Production Methods: Industrial production of Tangshenoside I follows similar extraction and purification techniques but on a larger scale. The roots of Codonopsis pilosula are harvested, dried, and then subjected to solvent extraction. The extract is then purified using HPLC to obtain Tangshenoside I in its pure form .
化学反应分析
Types of Reactions: Tangshenoside I undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize Tangshenoside I.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Various nucleophiles can be used to substitute functional groups in Tangshenoside I under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.
相似化合物的比较
Tangshenoside I is unique due to its specific molecular structure and pharmacological properties. Similar compounds include:
Lobetyolin: Another compound isolated from Codonopsis pilosula, known for its antioxidant and anti-inflammatory properties.
Ussurienoside I: A compound found in Codonopsis ussuriensis, which also exhibits neuraminidase inhibitory activity.
These compounds share some similarities in their biological activities but differ in their molecular structures and specific effects.
属性
CAS 编号 |
117278-74-7 |
|---|---|
分子式 |
C29H42O18 |
分子量 |
678.6 g/mol |
IUPAC 名称 |
(3S)-5-[(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid |
InChI |
InChI=1S/C29H42O18/c1-29(9-18(32)33,47-28-25(40)23(38)21(36)17(12-31)45-28)10-19(34)43-6-4-5-13-7-14(41-2)26(15(8-13)42-3)46-27-24(39)22(37)20(35)16(11-30)44-27/h4-5,7-8,16-17,20-25,27-28,30-31,35-40H,6,9-12H2,1-3H3,(H,32,33)/b5-4+/t16-,17-,20-,21-,22+,23+,24-,25-,27+,28+,29+/m1/s1 |
InChI 键 |
ABKPQICIFGNRAA-FPFGLZQYSA-N |
手性 SMILES |
C[C@](CC(=O)O)(CC(=O)OC/C=C/C1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES |
CC(CC(=O)O)(CC(=O)OCC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)OC)OC3C(C(C(C(O3)CO)O)O)O |
规范 SMILES |
CC(CC(=O)O)(CC(=O)OCC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)OC)OC3C(C(C(C(O3)CO)O)O)O |
同义词 |
tangshenoside I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)

![6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide](/img/structure/B220278.png)


![[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate](/img/structure/B220325.png)
